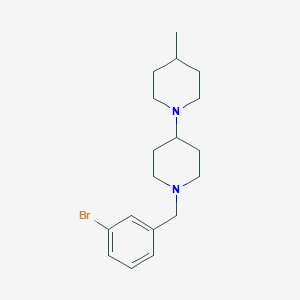![molecular formula C22H16F4N4O2S B12491553 2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12491553.png)
2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolopyrimidine core, which is known for its biological activity and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolopyrimidine core, introduction of the fluorophenyl and trifluoromethylphenyl groups, and the final acetamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve continuous flow chemistry to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Aplicaciones Científicas De Investigación
2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its effects on various cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mecanismo De Acción
The mechanism of action of 2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[3-(4-chlorophenyl)-6-methyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
- 2-{[3-(4-bromophenyl)-6-methyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
Uniqueness
The uniqueness of 2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the fluorophenyl and trifluoromethylphenyl groups may enhance its stability and interaction with biological targets compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of 2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C22H16F4N4O2S |
|---|---|
Peso molecular |
476.4 g/mol |
Nombre IUPAC |
2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H16F4N4O2S/c1-12-10-17-19(27-12)20(32)30(16-8-4-14(23)5-9-16)21(29-17)33-11-18(31)28-15-6-2-13(3-7-15)22(24,25)26/h2-10,27H,11H2,1H3,(H,28,31) |
Clave InChI |
DQQSOGHBCJFZGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide](/img/structure/B12491477.png)
![2-{4-[(Adamantan-1-ylamino)methyl]-2-chloro-6-ethoxyphenoxy}-N-tert-butylacetamide](/img/structure/B12491481.png)
![N-[1-(9-ethylcarbazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B12491484.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-chlorobenzamide](/img/structure/B12491486.png)
![9,10-dimethoxy-2-(2-methylphenoxy)-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B12491493.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B12491501.png)

![2-[4-(acetylamino)phenyl]-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate](/img/structure/B12491509.png)
![(3Z)-5-bromo-3-[(4-bromo-2-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12491526.png)
![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3-chloro-4-fluorobenzyl)acetamide](/img/structure/B12491539.png)
![(8-Methyl-2-phenylquinolin-4-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B12491543.png)
![[2-(2-Chlorophenyl)quinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B12491548.png)

methanone](/img/structure/B12491565.png)
